

Spectroscopic Data of 4,4-Dimethyl-1-pentene: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4-Dimethyl-1-pentene**, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for **4,4-Dimethyl-1-pentene** has been compiled from the Spectral Database for Organic Compounds (SDBS) and is presented in the tables below for clear and concise reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
5.79	ddt	1H	H-1
4.93	ddt	1H	H-2a
4.89	ddt	1H	H-2b
1.95	t	2H	H-3
0.88	s	9H	H-5

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) [ppm]	Assignment
139.1	C-1
114.2	C-2
48.9	C-3
30.7	C-4
29.3	C-5

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3077	Medium	=C-H Stretch
2956	Strong	C-H Stretch (asymmetric)
2869	Medium	C-H Stretch (symmetric)
1642	Medium	C=C Stretch
1466	Medium	C-H Bend (CH ₂)
1366	Medium	C-H Bend (tert-butyl)
993	Strong	=C-H Bend (out-of-plane)
909	Strong	=CH ₂ Bend (out-of-plane)

Sample Preparation: Neat

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
98	5	[M] ⁺ (Molecular Ion)
83	15	[M - CH ₃] ⁺
57	100	[C(CH ₃) ₃] ⁺ (tert-butyl cation)
41	60	[C ₃ H ₅] ⁺ (allyl cation)
29	25	[C ₂ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **4,4-Dimethyl-1-pentene** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is thoroughly mixed to ensure homogeneity.
- The resulting solution is filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Nuclei: ^1H and ^{13}C .
- Solvent: CDCl_3 .
- Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Temperature: The experiment is conducted at a constant temperature, typically 298 K.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:

- Pulse sequence: Proton-decoupled single-pulse experiment.
- Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation delay: 2-5 seconds.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Phase correction is applied to ensure all peaks are in the absorptive mode.
- Baseline correction is performed to obtain a flat baseline.
- The spectrum is referenced to the TMS signal at 0 ppm.
- For ^1H NMR, the signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained.
- A single drop of neat **4,4-Dimethyl-1-pentene** is placed onto the center of one salt plate.
- The second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the plates. The plates are gently rotated to ensure an even film and to remove any air bubbles.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Procedure:
 - A background spectrum of the empty sample compartment is recorded to account for atmospheric CO_2 and H_2O .
 - The prepared salt plate "sandwich" is placed in the sample holder.
 - The sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

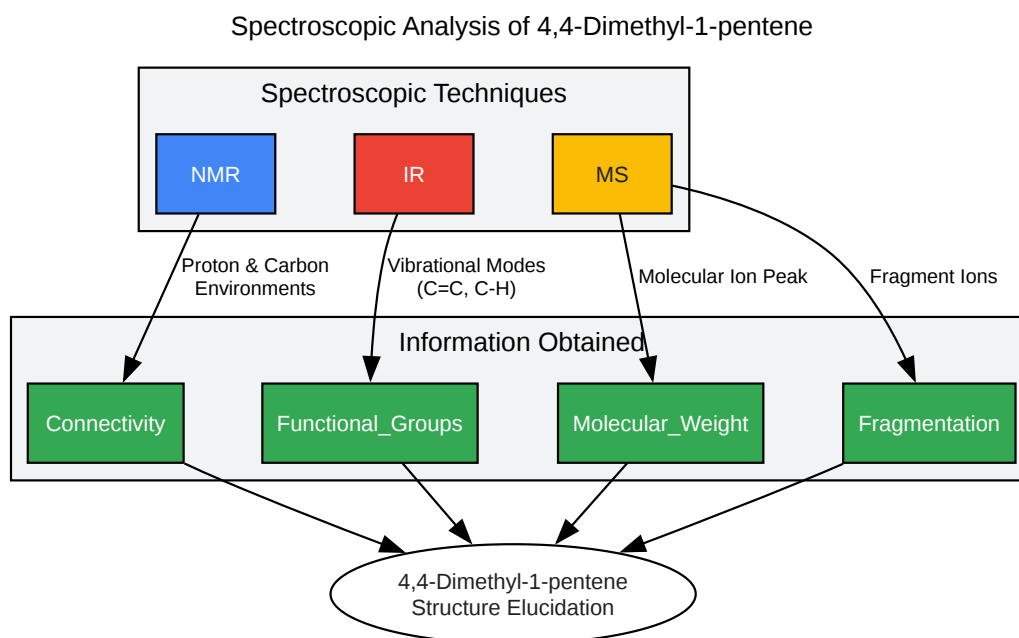
- A small amount of **4,4-Dimethyl-1-pentene** is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe. The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$) and fragment ions.

Mass Analysis and Detection:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Detector: An electron multiplier or similar detector is used to detect the ions.
- Data Acquisition: The instrument scans a range of m/z values (e.g., 10-200 amu) to generate the mass spectrum, which is a plot of relative ion abundance versus m/z .

Mandatory Visualization

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of **4,4-Dimethyl-1-pentene**.



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Spectroscopic workflow for structural elucidation.

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